molecular formula C15H14N2O5S B3127633 2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime CAS No. 338420-84-1

2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime

Cat. No. B3127633
CAS RN: 338420-84-1
M. Wt: 334.3 g/mol
InChI Key: HOFTUJQQLFXKHG-WJDWOHSUSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-nitro-2-(phenylsulfonyl)acetaldehyde with benzylamine under specific conditions. The resulting O-benzyloxime derivative exhibits interesting properties that have attracted attention in synthetic chemistry.


Molecular Structure Analysis

  • The benzyloxime moiety (C₆H₅CH₂ON═) imparts specific chemical properties.

Chemical Reactions Analysis

  • Substitution reactions : Replacement of the benzyloxime group with other functional groups.

Physical And Chemical Properties Analysis

  • Color : The compound may exhibit a distinct color due to its conjugated systems.

Scientific Research Applications

Reactions and Chemical Transformations

  • Nitroaldol Reaction and Product Formation : Phenylsulfonylnitromethane reacts with formaldehyde in a nitroaldol reaction, leading to the formation of various nitro-substituted compounds, indicating the reactivity of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime in complex chemical transformations (Wade et al., 2009).

  • Enantioselective Additions : The compound participates in organocatalytic, highly enantioselective additions to α,β-unsaturated aldehydes. This highlights its role in synthesizing fluorinated derivatives with high yield and excellent enantioselectivity, which is significant in advanced organic synthesis (Kamlar et al., 2010).

  • Use as Building Blocks in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be derived from reactions involving similar compounds, act as N-(Boc)-protected nitrones in reactions with organometallics. This indicates their utility as building blocks in complex organic synthesis (Guinchard et al., 2005).

  • Singlet Oxygen Photooxidations : The compound is involved in the singlet oxygen photooxidations of various sulfides, sulfoxides, and sulfones. This indicates its potential in photochemical reactions and studies of hydrogen bonding solvent effects (Stensaas et al., 2006).

  • Michael Addition Reactions : It is used in Michael addition reactions, highlighting its role in the stereoselective synthesis of dienes and dienals. This further demonstrates its versatility in organic synthesis (Bäckvall et al., 1992).

Potential Biological Activity

  • Synthesis of Biologically Active Compounds : The compound is used in the synthesis of 1-(phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives, indicating its potential in creating compounds with possible biological activity (Brzozowski & Sławiński, 2004).

  • Nucleophilic Addition Reactions for Substituted Indoles : Involvement in nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole demonstrates its role in synthesizing various 3-substituted-2-nitroindoles, compounds that could have significant applications in medicinal chemistry (Pelkey et al., 1999).

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

Future Directions

  • Biological Activity : Assess any potential biological effects.

properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-2-nitro-N-phenylmethoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c18-17(19)15(23(20,21)14-9-5-2-6-10-14)11-16-22-12-13-7-3-1-4-8-13/h1-11,15H,12H2/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFTUJQQLFXKHG-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C\C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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